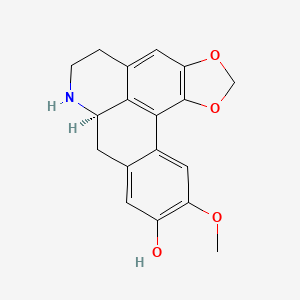

R-(-)-actinodaphnine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H17NO4 |

|---|---|

Molekulargewicht |

311.3 g/mol |

IUPAC-Name |

(12R)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol |

InChI |

InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m1/s1 |

InChI-Schlüssel |

VYJUHRAQPIBWNV-GFCCVEGCSA-N |

SMILES |

COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O |

Isomerische SMILES |

COC1=C(C=C2C[C@@H]3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O |

Kanonische SMILES |

COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Phytochemical Investigations of R Actinodaphnine

Phytogeographical Distribution and Botanical Sources of R-(-)-Actinodaphnine

This compound, an aporphine (B1220529) alkaloid, is found in various plant species across different families, with a notable concentration in the Lauraceae family. Its distribution is predominantly in tropical and subtropical regions of Asia. wikipedia.orgkew.org

Occurrences in the Lauraceae Family

The Lauraceae family is a significant source of this compound and other aporphine alkaloids. asianpubs.orgsci-hub.se This compound has been identified in several genera within this family, highlighting its chemotaxonomic importance.

Species within the Actinodaphne genus, such as Actinodaphne gullavara (also known as Actinodaphne angustifolia), are known to contain actinodaphnine (B1208463). neist.res.in The genus Actinodaphne itself comprises approximately 125 species of evergreen trees and shrubs distributed across tropical and subtropical Asia. wikipedia.org

Another notable source is the parasitic plant Cassytha filiformis, which is widely distributed in tropical coastal areas. ucl.ac.bersc.orgucl.ac.be Phytochemical studies on Cassytha filiformis from various regions, including Benin and Taiwan, have consistently reported the presence of actinodaphnine among its major alkaloidal constituents. ucl.ac.bersc.orgucl.ac.be

The compound has also been isolated from Litsea gardneri and Litsea lancifolia. semanticscholar.orgnsf.gov.lk Furthermore, this compound has been found in Neolitsea species. asianpubs.org

Table 1: Selected Lauraceae Species Containing this compound

| Genus | Species | Common Name/Distribution | Reference(s) |

| Actinodaphne | Actinodaphne gullavara | India | neist.res.in |

| Cassytha | Cassytha filiformis | Tropical coasts worldwide | ucl.ac.bersc.orgucl.ac.be |

| Litsea | Litsea gardneri | Sri Lanka | nsf.gov.lk |

| Litsea | Litsea lancifolia | Southeast Asia | semanticscholar.org |

| Neolitsea | species | Tropical and subtropical Asia | asianpubs.org |

Presence in Other Plant Families

Beyond the Lauraceae family, this compound has been identified in a few other plant families, indicating a broader, though less frequent, distribution.

In the Annonaceae family, this compound has been reported in Annona hypoglauca and Guatteria scandens. scielo.brresearchgate.netresearchgate.net Its discovery in the Annona genus was considered a novel finding. scielo.brresearchgate.net

The Hernandiaceae family is another source, with the compound being isolated from species such as Illigera luzonensis and Hernandia guianensis. psu.educore.ac.ukwikipedia.org The presence of aporphine alkaloids like actinodaphnine is a characteristic feature of this family. psu.edudoc-developpement-durable.org

Additionally, this compound has been found in the Menispermaceae family. scispace.comresearchgate.net

Table 2: Other Plant Families Containing this compound

| Family | Genus | Species | Reference(s) |

| Annonaceae | Annona | Annona hypoglauca | scielo.brresearchgate.net |

| Guatteria | Guatteria scandens | scielo.brresearchgate.net | |

| Hernandiaceae | Illigera | Illigera luzonensis | psu.edu |

| Hernandia | Hernandia guianensis | core.ac.uk | |

| Menispermaceae | Not specified | Not specified | scispace.comresearchgate.net |

Methodologies for Isolation and Purification from Plant Matrices

The isolation and purification of this compound from plant materials involve a series of standard and advanced phytochemical techniques designed to extract and separate alkaloids from complex mixtures. rsc.orgucl.ac.bepsu.edunih.govnih.gov

Extraction Techniques

The initial step in isolating this compound is the extraction of total alkaloids from the dried and powdered plant material. This is typically achieved through an acid-base extraction method. scielo.brscielo.br

Commonly, the plant material is first macerated with an organic solvent, such as methanol (B129727) or ethanol (B145695), sometimes acidified with a weak acid like acetic acid to facilitate the extraction of alkaloid salts. ucl.ac.be The resulting crude extract is then concentrated under reduced pressure.

The residue is subsequently dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and filtered. nih.gov The acidic solution, containing the protonated alkaloids, is then washed with a non-polar solvent like ether or chloroform (B151607) to remove neutral and acidic compounds. ucl.ac.be Following this, the aqueous layer is basified with a base such as sodium hydroxide (B78521) or ammonia (B1221849) to a pH of around 8-9.5. ucl.ac.bescielo.br This deprotonates the alkaloids, converting them into their free base form, which are then extracted into an immiscible organic solvent like chloroform or dichloromethane. ucl.ac.bescielo.br The organic layers are combined, dried, and evaporated to yield the crude alkaloid extract. ucl.ac.be

Alternative methods, such as ultrasonic-assisted extraction, have also been employed to enhance extraction efficiency. nih.gov

Chromatographic Separation Protocols

The crude alkaloid extract, being a mixture of several compounds, requires further separation and purification using various chromatographic techniques. nih.gov

Column Chromatography (CC) is a fundamental method used for the initial fractionation of the crude extract. scielo.brresearchgate.netresearchgate.net The stationary phase is typically silica (B1680970) gel or alumina. scielo.brresearchgate.net Elution is performed using a gradient of solvents with increasing polarity, for instance, mixtures of n-hexane, ethyl acetate, and methanol. researchgate.net

Thin-Layer Chromatography (TLC) is used to monitor the fractions from column chromatography and to assess the purity of the isolated compounds. nih.govresearchgate.netbnmv.ac.in Preparative TLC (pTLC) can be used for the final purification of small amounts of compounds. scielo.brresearchgate.net

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a high-resolution technique employed for the final purification and quantification of this compound. ucl.ac.benih.govmdpi.com A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile, often in a gradient mode. ucl.ac.be

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully used for the separation of aporphine alkaloids. nih.gov This method avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample. nih.gov

Comparative Phytochemical Analysis of this compound and Related Aporphine Alkaloids

This compound rarely occurs in isolation and is typically found alongside a variety of other aporphine alkaloids. The specific profile of these co-occurring alkaloids can vary depending on the plant species and even the geographical origin of the plant. ucl.ac.be

In Cassytha filiformis, this compound is often found with other major aporphine alkaloids such as cassythine, dicentrine (B1670447), and neolitsine. ucl.ac.bersc.orgucl.ac.be Other related compounds that may be present include cathafiline, cathaformine, predicentrine, and ocoteine. ucl.ac.be

In Annona hypoglauca, this compound co-occurs with isoboldine, nornuciferine, and anonaine. scielo.brresearchgate.net

From Illigera luzonensis, besides actinodaphnine, other aporphines like launobine (B1674553) and machigline (B13410188) have been isolated. psu.edu

Litsea gardneri has been shown to contain both actinodaphnine and laurolitsine. nsf.gov.lk

This co-occurrence of various aporphine alkaloids highlights the shared biosynthetic pathways within these plants. Aporphine alkaloids share a common 5,6,6a,7-tetrahydro‐4H‐dibenzo[de,g]quinoline core structure, with variations arising from different substitution patterns (e.g., hydroxyl, methoxy (B1213986), methylenedioxy groups) on the aromatic rings. nih.gov

Table 3: Co-occurring Aporphine Alkaloids with this compound in Selected Plant Species

| Plant Species | Co-occurring Aporphine Alkaloids | Reference(s) |

| Cassytha filiformis | Cassythine, Dicentrine, Neolitsine, Cathafiline, Predicentrine | ucl.ac.bersc.orgucl.ac.be |

| Annona hypoglauca | Isoboldine, Nornuciferine, Anonaine | scielo.brresearchgate.net |

| Illigera luzonensis | Launobine, Machigline | psu.edu |

| Litsea gardneri | Laurolitsine | nsf.gov.lk |

Chemical Synthesis and Derivatization Strategies for R Actinodaphnine

Total Synthesis Methodologies for R-(-)-Actinodaphnine

The total synthesis of aporphine (B1220529) alkaloids like this compound typically involves two key strategic stages: the construction of the core 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) skeleton, followed by an intramolecular cyclization to form the characteristic biaryl linkage of the aporphine framework. While a specific total synthesis of this compound has not been extensively detailed in peer-reviewed literature, established and reliable methodologies for analogous aporphines provide a clear and representative pathway.

A common and effective approach relies on the Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate is then subjected to an asymmetric reduction to establish the crucial C6a stereocenter, followed by an intramolecular biaryl coupling reaction to complete the tetracyclic system.

A representative retrosynthetic analysis is shown below:

Image of the retrosynthetic analysis for this compound. The analysis illustrates the disconnection of the aporphine core back to a key 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate, which is further disconnected to a phenethylamine (B48288) and a phenylacetic acid derivative, the starting materials for a Bischler-Napieralski reaction.

Enantioselective synthesis is critical for producing a specific enantiomer of a chiral molecule like this compound, as different enantiomers often exhibit distinct biological activities. Current time information in Bangalore, IN. The key step for introducing chirality in the synthesis of R-(-)-aporphines is the asymmetric reduction of the C=N double bond of the 1-benzyl-3,4-dihydroisoquinoline intermediate.

Noyori Asymmetric Hydrogenation: A highly effective method for this transformation is the Noyori asymmetric transfer hydrogenation or asymmetric hydrogenation. scielo.brsciforum.net This reaction utilizes a chiral ruthenium catalyst, such as one complexed with a tosylated diamine ligand (e.g., (R,R)-TsDPEN), to deliver hydrogen to one face of the imine preferentially. This process can achieve high yields and excellent enantiomeric excess (ee), reliably setting the (R)-configuration at the C6a position. capes.gov.br

The general transformation can be summarized as follows:

| Reactant | Catalyst/Reagents | Product | Enantiomeric Excess (Typical) |

| 1-Benzyl-3,4-dihydroisoquinoline | [RuCl(p-cymene)((R,R)-TsDPEN)], HCOOH/NEt₃ | (R)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline | >95% ee |

Table 1: Representative Enantioselective Reduction via Noyori Asymmetric Hydrogenation. This table outlines the key components and expected outcome of the enantioselective step crucial for the synthesis of this compound.

This enantioselective step is a cornerstone of modern asymmetric synthesis, providing a reliable method to access optically pure alkaloids. capes.gov.br The resulting chiral tetrahydroisoquinoline is the pivotal intermediate for the final ring closure. rsc.org

Diastereoselective synthesis refers to the preferential formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already contains at least one stereocenter. wikipedia.org In the context of synthesizing more complex aporphine alkaloids, such as those with additional stereocenters like 7-hydroxy aporphines, diastereoselective reactions are essential.

For instance, the synthesis of 7-oxygenated aporphine alkaloids has been achieved using a diastereoselective reductive acid-mediated cyclization. wikipedia.orgnih.govnih.gov This strategy involves the cyclization of an amino alcohol or a related precursor where the existing stereocenter directs the formation of the new stereocenter, leading to a predominance of one diastereomer (e.g., syn or anti). While this compound itself does not have a stereocenter at C7, this methodology is crucial for the synthesis of certain derivatives and related natural products.

An example of a key diastereoselective reaction in the synthesis of related alkaloids is shown below:

| Reaction Type | Key Features | Diastereomeric Ratio (Typical) |

| Reductive Acid-Mediated Cyclization | An existing stereocenter (e.g., at C6a) directs the stereochemical outcome of the cyclization to form a new stereocenter (e.g., at C7). | Can range from moderate to high, depending on substrate and conditions. |

Table 2: Example of a Diastereoselective Reaction in Aporphine Synthesis. This table illustrates the principle of diastereoselective cyclizations used for creating additional stereocenters in complex aporphine structures.

Synthetic Transformations Leading to Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and for probing the molecular mechanisms underlying its biological effects. wikipedia.orgresearchgate.net This can be achieved either by modifying the natural product itself or by leveraging intermediates in a total synthesis pathway, a strategy known as diverted total synthesis.

Structural modifications can be made at various positions on the aporphine scaffold to investigate the importance of different functional groups. Common modifications include altering the substituents on the aromatic rings or modifying the nitrogen atom.

O-Alkylation and O-Acylation: The free phenolic hydroxyl group at the C-2 position is a prime site for modification. It can be readily alkylated (e.g., methylation to produce actinodaphnine (B1208463) methyl ether) or acylated. wikipedia.org Comparing the biological activity of these derivatives to the parent compound can reveal the importance of the hydroxyl group, for instance, in hydrogen bonding with a biological target.

N-Alkylation and N-Acylation: The secondary amine at position 6 can be alkylated (e.g., N-methylation) or acylated. These modifications alter the basicity and steric bulk around the nitrogen, which can significantly impact pharmacokinetic and pharmacodynamic properties.

Modification of the Methylenedioxy Bridge: The 1,11-methylenedioxy group is a characteristic feature. Synthesizing analogues where this is replaced by two methoxy (B1213986) groups or two hydroxyl groups can elucidate the role of this specific moiety in receptor binding or DNA intercalation.

| Original Functional Group | Position | Example Modification | Purpose of Modification |

| Secondary Amine | N-6 | N-Methylation | Investigate effect of basicity/steric bulk |

| Phenolic Hydroxyl | C-2 | O-Methylation | Probe importance of hydrogen bond donation |

| Methylenedioxy Bridge | C-1, C-11 | Replacement with two methoxy groups | Determine role of the constrained ring system |

Table 3: Common Structural Modification Strategies for Actinodaphnine. This table details potential modifications to the actinodaphnine scaffold to create derivatives for SAR studies.

Derivatization is a key strategy for understanding how a molecule exerts its biological effects. Studies have shown that actinodaphnine and related aporphines, such as cassythine and dicentrine (B1670447), can bind to DNA and act as intercalating agents. nih.gov Furthermore, these specific alkaloids have been shown to inhibit the catalytic activity of topoisomerases. nih.gov

To probe these mechanisms, specific derivatives can be synthesized:

Synthesis of Related Natural Products: The co-isolation of actinodaphnine with alkaloids like cassythine (an N-methylated derivative) and dicentrine (different oxygenation pattern) suggests that a comparative study of these closely related structures is a powerful tool for mechanistic investigation. nih.gov Synthetic access allows for the generation of pure samples of each for direct comparison.

Introduction of Reporter Groups: Analogues bearing fluorescent tags or photoreactive groups could be synthesized to map the binding site on DNA or topoisomerase enzymes.

Systematic Variation of Substituents: A systematic synthetic campaign to vary the substituents around the aporphine core can help build a comprehensive SAR model. For example, comparing the DNA binding affinity of actinodaphnine with analogues lacking the C-2 hydroxyl or possessing different substituents at C-10 can pinpoint the key interactions responsible for intercalation. scielo.br

These synthetic efforts are fundamental to translating the initial discovery of a bioactive natural product into a deeper understanding of its pharmacology and potential therapeutic applications. wikipedia.org

Analytical Methodologies for R Actinodaphnine

Development and Validation of Quantitative Analytical Procedures

The quantitative analysis of R-(-)-actinodaphnine from complex matrices, such as plant extracts, necessitates the development of robust and validated analytical methods. These procedures are essential for ensuring the accuracy, precision, and reliability of the results, which are critical in phytochemical research and quality control.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of aporphine (B1220529) alkaloids. A sensitive and accurate procedure based on HPLC coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection has been developed for the quantification of major aporphines, including actinodaphnine (B1208463), in plant extracts like Cassytha filiformis. ucl.ac.be

The optimization of chromatographic conditions is key to achieving good separation of all relevant aporphines. ucl.ac.be A well-defined gradient elution program allows for the resolution of closely related alkaloids, ensuring that no significant interferences are observed at the retention time of actinodaphnine. ucl.ac.be The method is typically validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its suitability for quantitative purposes.

Table 1: Optimized HPLC Parameters for the Analysis of Actinodaphnine

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Elution | Gradient program |

| Flow Rate | 0.7 mL/min |

| Detection (UV) | 307 nm |

| Injection Volume | 20 µL |

This HPLC-based method has been successfully applied to determine the concentration of actinodaphnine and other pharmacologically relevant aporphines in various plant batches, revealing significant variations in alkaloid content. ucl.ac.be

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile compounds. For the analysis of alkaloids like actinodaphnine, GC-MS is primarily used for qualitative identification within complex mixtures. In a study of Annona hypoglauca, GC-MS analysis of the total alkaloid extract allowed for the successful identification of four aporphine alkaloids, including actinodaphnine. scienceopen.com

The methodology typically involves a robust stationary phase, such as a 5% phenyl polymethylsiloxane fused-silica capillary column, known for its high separation efficiency and broad utility in GC-MS analysis. mdpi.com While GC-MS is highly effective for identifying known compounds by comparing their mass spectra and retention times to reference data, it can present challenges for certain alkaloids. Some molecules may undergo degradation during injection, and the molecular ion peak may not always be observable in the mass spectrum. mdpi.com Therefore, its application for this compound is more suited for profiling and identification rather than for robust quantification without specific derivatization and validation protocols. scienceopen.commdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a high-efficiency, environmentally friendly alternative to traditional chromatographic techniques. nih.gov Using supercritical carbon dioxide (scCO₂) as the primary mobile phase, SFC offers advantages such as shorter analysis times and reduced consumption of organic solvents. nih.govresearchgate.net

SFC is particularly well-suited for the separation of structurally similar compounds like alkaloids. researchgate.net The technique is generally performed in a normal-phase mode using polar stationary phases such as bare silica (B1680970), 2-ethylpyridine, or aminopropyl-bonded silica. nih.govresearchgate.net The addition of polar modifiers like methanol (B129727) or ethanol (B145695) to the scCO₂ mobile phase is often necessary to elute polar analytes and improve peak shapes. researchgate.net By optimizing parameters such as stationary phase, modifiers, backpressure, and temperature, SFC can achieve rapid and efficient separation of complex alkaloid mixtures. researchgate.net While specific, validated SFC methods for the quantitative analysis of this compound are not widely documented, the technique's proven success in separating other isoquinoline (B145761) and aporphine alkaloids highlights its significant potential for this application. nih.govresearchgate.net

Spectroscopic Techniques for Characterization and Interaction Studies

Spectroscopic methods are indispensable for the structural elucidation of this compound and for studying its interactions with other molecules. These techniques provide critical information about the molecule's electronic structure, chirality, and orientation.

Ultraviolet (UV) absorption spectroscopy measures the absorption of UV light by a molecule, which provides information about its electronic transitions. The UV spectrum of this compound, when measured in methanol, shows distinct absorption maxima (λmax) that are characteristic of its aporphine alkaloid structure. amazonaws.com These absorption bands are crucial for both the identification of the compound and its quantification via HPLC-UV detection. ucl.ac.beamazonaws.com

Table 2: UV Absorption Maxima for this compound

| Solvent | λmax (nm) |

|---|---|

| Methanol | 218, 282, 306 |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov As this compound is a chiral molecule, it exhibits a characteristic CD spectrum. The spectrum, measured in methanol, shows several positive and negative Cotton effects (CE) at specific wavelengths, which are directly related to the molecule's absolute configuration. amazonaws.com

Table 3: Circular Dichroism Data for this compound

| Solvent | Wavelength (nm) and Sign of Cotton Effect (CE) |

|---|---|

| Methanol | 315 (+), 279 (+), 238 (-), 217 (+) |

Linear Dichroism (LD) spectroscopy measures the differential absorption of linearly polarized light, which provides information about the orientation of molecules. wikipedia.org For an LD signal to be detected, the molecules in the sample must be aligned, for instance, in a shear flow field. nih.govwikipedia.org While no specific LD studies on this compound have been reported, this technique could theoretically be used to study its interaction with aligned macromolecules. For example, if actinodaphnine were to bind to flow-oriented DNA, the resulting LD signal could provide information on the orientation of the alkaloid relative to the DNA helix axis. wikipedia.org

Nuclear Magnetic Resonance (NMR) Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For aporphine alkaloids, ¹H NMR and ¹³C NMR are the primary techniques used.

The ¹H NMR spectrum of an aporphine alkaloid like actinodaphnine typically reveals characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons on the tetracyclic ring system. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide a wealth of structural information. For instance, the protons on the aromatic rings will appear in the downfield region of the spectrum, and their splitting patterns can help determine the substitution pattern on the rings. The methoxy group protons typically appear as sharp singlets in the upfield region.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For example, carbons in aromatic rings and those bonded to electronegative atoms like oxygen and nitrogen will resonate at lower fields (higher ppm values).

While specific, publicly available ¹H and ¹³C NMR data tables for the pure R-(-)-enantiomer of actinodaphnine are not readily found, the spectral data for closely related aporphine alkaloids provide valuable insights into the expected chemical shifts and signal patterns. The general features of the aporphine skeleton are consistently observed across this class of compounds.

Table 1: Representative ¹H NMR Spectral Data for a Generic Aporphine Alkaloid Skeleton

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |

| H-1 | 6.5 - 7.0 | s |

| H-3 | 6.7 - 7.2 | s |

| H-8 | 7.0 - 7.5 | d |

| H-9 | 6.8 - 7.3 | d |

| H-10 | 6.9 - 7.4 | t |

| H-11 | 7.1 - 7.6 | d |

| OCH₃ | 3.7 - 4.0 | s |

| NCH₃ | 2.4 - 2.7 | s |

Table 2: Representative ¹³C NMR Spectral Data for a Generic Aporphine Alkaloid Skeleton

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| C-1 | 110 - 115 |

| C-1a | 125 - 130 |

| C-1b | 120 - 125 |

| C-2 | 145 - 150 |

| C-3 | 112 - 118 |

| C-3a | 128 - 132 |

| C-4 | 28 - 35 |

| C-5 | 52 - 58 |

| C-6a | 60 - 65 |

| C-7 | 35 - 42 |

| C-7a | 127 - 133 |

| C-8 | 110 - 115 |

| C-9 | 148 - 152 |

| C-10 | 140 - 145 |

| C-11 | 118 - 122 |

| C-11a | 122 - 128 |

| OCH₃ | 55 - 62 |

| NCH₃ | 42 - 48 |

Enantiomeric Resolution and Purity Determination Methods

As this compound is a chiral molecule, methods to separate it from its enantiomer, S-(+)-actinodaphnine, and to determine its enantiomeric purity are of paramount importance. The separation of enantiomers, known as chiral resolution, can be achieved through various techniques.

Chiral Chromatography (HPLC, SFC, GC)

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and, consequently, their separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for the enantioseparation of aporphine alkaloids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is crucial for achieving optimal resolution.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC often provides faster separations and is considered a "greener" technique due to the reduced use of organic solvents. Polysaccharide-based CSPs are also commonly employed in chiral SFC for the resolution of aporphine alkaloids.

Gas Chromatography (GC): Chiral GC is less commonly used for aporphine alkaloids due to their relatively low volatility. However, with appropriate derivatization to increase volatility, it can be a viable method for enantiomeric analysis.

Chemical Resolution Techniques

Chemical resolution involves the conversion of a racemic mixture into a mixture of diastereomers by reacting it with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional methods such as fractional crystallization.

For a basic compound like this compound, a chiral acid can be used as the resolving agent. The reaction forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. After separation of the crystallized salt, the desired enantiomer can be recovered by treatment with a base to remove the chiral resolving agent.

Crystallization-Based Resolution

Crystallization-based resolution methods exploit the differences in the crystal packing of enantiomers and diastereomers.

Preferential Crystallization: This method is applicable to racemic mixtures that crystallize as conglomerates (a physical mixture of crystals of the pure enantiomers). By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out selectively.

Diastereomeric Crystallization: As described in the chemical resolution section, the formation of diastereomeric salts with a chiral resolving agent leads to diastereomers with different crystal structures and solubilities, allowing for their separation by fractional crystallization.

Mechanistic Studies of R Actinodaphnine S Biological Interactions

Molecular Interactions with Nucleic Acids

R-(-)-Actinodaphnine, an aporphine (B1220529) alkaloid, has been the subject of research to understand its interactions with fundamental biological molecules, particularly nucleic acids. These interactions are crucial in elucidating the mechanisms behind its observed biological activities.

DNA Intercalation Mechanisms

This compound has been identified as a DNA intercalating agent. ucl.ac.beucl.ac.be This mechanism involves the insertion of its planar aromatic ring system between the base pairs of the DNA double helix. patsnap.comfarmaciajournal.com This process is primarily driven by non-covalent forces such as hydrophobic and van der Waals interactions. patsnap.com The intercalation of actinodaphnine (B1208463) into the DNA structure leads to significant conformational changes, including the unwinding and lengthening of the DNA helix. patsnap.com

Spectroscopic studies, including UV absorption, circular dichroism, and linear dichroism, have confirmed that this compound binds to DNA and behaves as a typical intercalating agent. ucl.ac.beucl.ac.be These optical measurements indicate that the molecule orients itself parallel to the DNA base pairs, a characteristic feature of intercalation. ucl.ac.be This interaction with DNA is believed to be a key factor contributing to its biological effects. ucl.ac.be

Interference with Topoisomerase Activity (Type I and II)

Topoisomerases are vital enzymes that regulate the topology of DNA during processes like replication and transcription. nih.govmdpi.com this compound has been shown to interfere with the catalytic activity of these enzymes. ucl.ac.beucl.ac.be

Biochemical experiments have demonstrated that this compound exhibits non-specific inhibition of topoisomerase I. ucl.ac.beucl.ac.be This inhibition is likely a consequence of its ability to intercalate into DNA, which can obstruct the enzyme's access to its substrate or stabilize the enzyme-DNA complex, preventing the re-ligation of the DNA strand. ucl.ac.beucl.ac.benih.gov

Regarding topoisomerase II, studies have indicated that while some aporphine alkaloids can act as inhibitors, experiments with this compound and related compounds showed they are not poisons of human topoisomerase II. ucl.ac.be This suggests a degree of selectivity in its interaction with different types of topoisomerases. ucl.ac.besciencepg.comselleckchem.com

Receptor-Ligand Interaction Mechanisms

In addition to its interactions with nucleic acids, this compound also exhibits activity at various neurotransmitter receptors, suggesting a multi-target profile.

Dopamine (B1211576) Receptor (D1, D2) Antagonism

(R)-Aporphine, the parent structure of this compound, is known to be an antagonist of both D1 and D2 dopamine receptors. handwiki.orgwikipedia.org Dopamine receptor antagonists are compounds that block the action of dopamine at its receptors. wikipedia.org This antagonism can influence a variety of physiological processes regulated by dopamine, including motor control, motivation, and reward. wikipedia.orgnih.gov The antagonistic activity of aporphine alkaloids at these receptors is a key aspect of their pharmacological profile. wikipedia.orgnih.govnih.govdrugbank.comabcam.com

| Receptor Subtype | Interaction Type |

| Dopamine D1 | Antagonism handwiki.orgwikipedia.orgbiorxiv.org |

| Dopamine D2 | Antagonism handwiki.orgwikipedia.org |

Serotonin (B10506) Receptor (5-HT) Blocking Activity

This compound has been investigated for its potential to interact with serotonin (5-HT) receptors. mdpi.comwikipedia.org Computational studies have suggested that actinodaphnine could be a selective inhibitor of the 5-HT2C receptor. mdpi.com Serotonin receptors are involved in a wide array of physiological functions, including mood, appetite, and sleep. bmbreports.orgpsychiatry-psychopharmacology.com Blocking specific 5-HT receptors can modulate serotonergic neurotransmission, which is a mechanism of action for various therapeutic agents. nih.govwikipedia.org

| Receptor Subtype | Interaction Type |

| Serotonin 5-HT2C | Potential Inhibition mdpi.com |

Alpha-Adrenoceptor (α1A, α1B) Antagonism

This compound has been described as a vascular α-adrenoceptor antagonist. dntb.gov.ua Alpha-adrenoceptors, particularly the α1A and α1B subtypes, are primarily located on vascular smooth muscle and mediate vasoconstriction. cvpharmacology.comebi.ac.uknih.gov Antagonism of these receptors leads to vasodilation by inhibiting the binding of norepinephrine. cvpharmacology.comwikipedia.org This mechanism is utilized by a class of drugs known as alpha-blockers to treat conditions like hypertension. wikipedia.orgnih.govdrugbank.comnih.gov

| Receptor Subtype | Interaction Type |

| Alpha-1A Adrenoceptor | Antagonism nih.gov |

| Alpha-1B Adrenoceptor | Antagonism nih.govnih.gov |

Enzyme Inhibition Mechanisms (Beyond Topoisomerases)

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in synaptic clefts, a mechanism central to the function of many drugs used to treat neurodegenerative diseases like Alzheimer's. nih.govwikipedia.orgnih.gov

The general mechanism of AChE inhibitors involves binding to the enzyme's active site, which contains a catalytic triad (B1167595) of amino acids. wikipedia.org This binding prevents acetylcholine from accessing the site and being broken down. nih.govwikipedia.org Inhibitors are broadly classified as reversible, irreversible, or quasi-irreversible. wikipedia.org While specific kinetic studies on this compound's interaction with AChE are not extensively detailed in the provided results, its activity places it within the class of compounds that modulate cholinergic neurotransmission by targeting this key enzyme. The inhibitory action of alkaloids on AChE is a recognized phenomenon, with many, like this compound, showing significant potential in this area. nih.gov

Table 1: Overview of Acetylcholinesterase Inhibition

| Feature | Description |

| Target Enzyme | Acetylcholinesterase (AChE) nih.gov |

| Endogenous Substrate | Acetylcholine (ACh) nih.gov |

| Primary Biological Role of AChE | Terminates nerve impulse transmission at cholinergic synapses by hydrolyzing ACh. nih.gov |

| Mechanism of Inhibition | Inhibitors block the breakdown of acetylcholine, increasing its levels and duration of action in the nervous system. nih.govwikipedia.org |

| General Consequence of Inhibition | Hyperstimulation of nicotinic and muscarinic receptors due to acetylcholine accumulation. nih.gov |

This compound demonstrates significant antiplatelet activity, interfering with the process of platelet aggregation, which is a critical component of thrombus formation. nih.gov Research indicates that as an aporphine alkaloid, actinodaphnine inhibits the aggregation of washed rabbit platelets, with an IC₅₀ value reported to be in the range of 20-50 μg/mL. nih.gov

Platelet activation and aggregation are complex processes initiated by various stimuli, including arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and platelet-activating factor (PAF). nih.govbiomedpharmajournal.org Many antiplatelet agents function by targeting specific pathways. For instance, some alkaloids inhibit platelet aggregation by suppressing the synthesis of thromboxane (B8750289) A2. nih.gov Others may block ADP receptors, which in turn prevents the expression of glycoprotein (B1211001) IIb/IIIa, a key receptor for fibrinogen binding and clot formation. medbullets.com While the precise mechanism for this compound is not fully elucidated in the provided search results, its demonstrated efficacy suggests it interferes with one or more of these critical activation or signaling pathways involved in thrombogenesis. nih.gov

Table 2: this compound Antiplatelet Aggregation Data

| Parameter | Finding |

| Compound Class | Aporphine Alkaloid nih.gov |

| Biological Activity | Inhibition of washed rabbit platelet aggregation nih.gov |

| Reported IC₅₀ | 20–50 μg/mL nih.gov |

| General Mechanisms of Antiplatelet Agents | Inhibition of thromboxane A2 synthesis; Blockade of ADP receptors (e.g., P2Y12); Inhibition of Glycoprotein IIb/IIIa receptors. nih.govmedbullets.com |

Beyond its effects on topoisomerases and acetylcholinesterase, this compound's broader enzymatic inhibition profile is an area of ongoing investigation. The provided search results highlight that alkaloids, as a class, are known to interact with a wide array of enzymes. For example, studies on other alkaloids have shown inhibition of enzymes like butyrylcholinesterase, a related cholinesterase enzyme, and various kinases involved in signal transduction. researchgate.net The ability of natural compounds to inhibit enzymes is often linked to their specific chemical structures, which allow them to bind to enzyme active sites or allosteric sites. mdpi.com While the current results specifically name acetylcholinesterase and topoisomerases as targets for this compound, the general principle that alkaloids can act as enzyme inhibitors suggests that its activity may extend to other uninvestigated enzyme systems. nih.govfrontiersin.org

Cellular Pathway Modulation Studies

This compound's interaction with DNA topoisomerases has profound effects on fundamental cellular processes. Topoisomerases are essential enzymes that manage the topological state of DNA, a function critical for DNA replication, transcription, chromosome segregation, and DNA repair. nih.govtaylorandfrancis.com By inhibiting these enzymes, compounds can introduce transient or permanent DNA strand breaks, which are highly cytotoxic. wikipedia.org

Topoisomerase inhibitors are often categorized as "poisons" because they stabilize the "cleavable complex," an intermediate stage where the enzyme is covalently bound to the DNA after making a strand break. nih.govwikipedia.org This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA damage. nih.govwikipedia.org If not repaired, these lesions can stall replication forks, interrupt transcription, and ultimately trigger programmed cell death, or apoptosis. wikipedia.orgnih.gov This mechanism is a cornerstone of many anticancer therapies, as it preferentially targets rapidly dividing cancer cells that have a high demand for topoisomerase activity. wikipedia.orgpsu.edu The inhibition of topoisomerase I by certain alkaloids has been shown to be a lethal event for some bacterial pathogens as well, highlighting the essential nature of this enzyme. frontiersin.org

Research has demonstrated that this compound can modulate key cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. dntb.gov.ua The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. bio-rad.comwikipedia.org

In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Various stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation marks IκB for degradation, freeing the NF-κB dimer to translocate into the nucleus. wikipedia.org Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of numerous target genes, including those for pro-inflammatory cytokines and anti-apoptotic proteins. bio-rad.com

Studies have shown that this compound can induce apoptosis in human hepatoma cells through the down-regulation of NF-κB signaling. dntb.gov.ua This suggests that the compound interferes with one or more steps in the NF-κB activation cascade, preventing the transcription of its target genes that promote cell survival. The modulation of the NF-κB pathway is a common mechanism by which pathogens and therapeutic agents can control host cell responses and influence cell fate. nih.gov

Table 3: Overview of the Canonical NF-κB Signaling Pathway

| Step | Description |

| 1. Inactive State | NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. wikipedia.org |

| 2. Activation Signal | External stimuli (e.g., cytokines, antigens) activate the IκB kinase (IKK) complex. wikipedia.org |

| 3. IκB Phosphorylation & Degradation | IKK phosphorylates IκB, targeting it for proteasomal degradation. wikipedia.org |

| 4. NF-κB Translocation | The freed NF-κB dimer moves into the nucleus. wikipedia.org |

| 5. Gene Transcription | NF-κB binds to DNA and activates the transcription of target genes involved in inflammation, immunity, and cell survival. bio-rad.com |

| Reported Effect of this compound | Down-regulation of NF-κB signaling in human hepatoma cells. dntb.gov.ua |

Theoretical and Computational Investigations of R Actinodaphnine

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the relationship between the chemical structure of a compound and its biological activity. jocpr.com The development of robust QSAR models involves several key stages, including data preparation, descriptor calculation and selection, model building, and rigorous validation. nih.gov

A typical QSAR model can be represented by a linear equation: Biological Activity = Constant + (c1 × P1) + (c2 × P2) + (c3 × P3) + ... unipd.it

Here, P1 through Pn are the computed molecular descriptors for each molecule, and the coefficients c1 through cn are determined by fitting the variations in these descriptors to the observed biological activity. unipd.it The goal is to establish a statistically significant correlation that can be used to predict the activity of new, untested compounds. nih.gov

Descriptor Generation and Selection in SAR Studies

The foundation of any QSAR model lies in the numerical representation of molecular structures through molecular descriptors. researchgate.net These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D, and 4D) and the type of information they encode, such as constitutional, topological, geometric, electrostatic, and quantum-chemical properties. researchgate.net For a descriptor to be useful, it must be invariant to the numbering and rotation of atoms, be derived from an unambiguous algorithm, and have a clear applicability to molecular structures. researchgate.net

The process of descriptor generation for a set of compounds results in a data matrix where rows represent the compounds and columns represent the descriptors. nih.gov However, using all calculated descriptors can lead to issues like model overfitting and redundancy. Therefore, descriptor selection is a critical step to identify the most relevant features that contribute to the biological activity. toxicology.org Various methods are employed for this purpose, including expert-driven selection and statistical approaches. The goal is to create simpler, more interpretable models with improved predictive power by reducing the number of variables and eliminating noise. toxicology.org Some techniques define a "descriptor pharmacophore," which is a subset of molecular descriptors that yields the most statistically significant structure-activity correlation. nih.gov

Statistical Modeling Approaches in QSAR

Once a relevant set of descriptors has been selected, various statistical methods can be used to build the QSAR model. These methods aim to establish a mathematical relationship between the selected descriptors and the biological activity of the compounds. Common statistical approaches include:

Multiple Linear Regression (MLR): This is a widely used method that attempts to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation to the observed data. scirp.org

Non-Linear Regression: When the relationship between descriptors and activity is not linear, non-linear regression models can be employed. scirp.org

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. scirp.orgmdpi.com They are capable of modeling complex non-linear relationships and are often used when traditional linear methods are insufficient. mdpi.com

Other Machine Learning Methods: A variety of other machine learning techniques are also applied in QSAR studies, such as Support Vector Machines (SVM), k-Nearest Neighbors (kNN), and Random Forests (RF). cresset-group.com These methods can handle large datasets and complex relationships, often leading to highly predictive models. cresset-group.com

The development of a QSAR model requires rigorous validation to ensure its robustness and predictive ability. mdpi.com Validation is crucial to confirm that the model is not a result of chance correlation and can accurately predict the activity of new compounds. uniroma1.it Key validation metrics include:

Internal Validation: This assesses the stability of the model using the training set data. A common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. uniroma1.it The cross-validated correlation coefficient (q²) is a key indicator of internal predictive power. uniroma1.it

External Validation: This evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. mdpi.comuniroma1.it The predictive correlation coefficient (R²pred) for the external test set is a critical measure of the model's generalizability. mdpi.com

A statistically robust and validated QSAR model can then be used for virtual screening of compound libraries, lead optimization, and predicting the toxicity and bioactivity of novel compounds. jocpr.com

Molecular Docking and Binding Affinity Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scitechnol.com The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein's binding site. scitechnol.com This information is invaluable in drug discovery for identifying potential drug candidates and optimizing their interactions with their targets. nih.govbiorxiv.org

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. scitechnol.com The binding affinity is often expressed in terms of binding free energy (ΔG), where a more negative value indicates a stronger and more favorable interaction. scitechnol.comscitechnol.com

Recent advancements have led to the development of machine learning and deep learning-based methods to improve the accuracy of binding affinity prediction. frontiersin.org These methods can leverage large datasets of known protein-ligand complexes and their experimental binding affinities to train models that can predict affinities for new complexes. biorxiv.orgfrontiersin.org Some approaches utilize 3D structural information from co-crystal structures, while others are being developed to work with computationally predicted (docked) structures, increasing their applicability to targets without available crystal structures. frontiersin.org

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has become a widely used tool in chemistry and materials science for predicting molecular properties. mdpi.com Unlike traditional quantum chemistry methods that are based on the complex many-electron wave function, DFT is based on the electron density, which simplifies the calculations significantly. scispace.com

In the context of drug discovery and the study of molecules like R-(-)-actinodaphnine, DFT is instrumental in:

Conformational Analysis: DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule (its conformation). researchgate.net This is crucial for understanding how a molecule will interact with its biological target.

Electronic Structure Analysis: DFT provides insights into the electronic properties of a molecule, such as the distribution of electron density, molecular orbitals, and electrostatic potential. scispace.com These properties are fundamental to understanding chemical reactivity and intermolecular interactions. For instance, DFT can be used to calculate descriptors like chemical potential and polarizability, which can be incorporated into QSAR models. scirp.org

While DFT is a powerful tool, the choice of functional and basis set can significantly impact the accuracy of the results, especially for complex molecules containing heavy elements. mdpi.comchemrxiv.org Therefore, careful validation and benchmarking against experimental data are often necessary. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the interactions between atoms, MD provides a dynamic view of how a system behaves, which is essential for understanding biological processes at a molecular level. researchgate.net

In drug discovery, MD simulations are a powerful tool for assessing the stability of a ligand bound to its protein target. mdpi.comchemrxiv.org After an initial binding pose is predicted by molecular docking, an MD simulation can be performed on the protein-ligand complex. nih.gov This simulation provides detailed information on how the ligand and protein move and interact over a period of time, typically nanoseconds to microseconds. mdpi.com

Key analyses performed during MD simulations to assess stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. Low and stable RMSD values suggest that the complex is structurally stable. mdpi.commdpi.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average positions. It helps to identify flexible and rigid regions of the protein and ligand. mdpi.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable binding interaction. mdpi.com

By providing insights into the dynamic behavior of the protein-ligand complex, MD simulations can help to validate docking results, refine binding poses, and provide a more accurate understanding of the interactions driving ligand binding and stability. researchgate.netchemrxiv.org

Network Pharmacology and Systems Biology Approaches

Network pharmacology is an emerging field that combines principles of pharmacology and systems biology to understand drug action from a network perspective. frontiersin.org It moves away from the traditional "one drug, one target" paradigm to a more holistic "network-target, multi-component" approach, which is particularly relevant for understanding the mechanisms of action of compounds that may interact with multiple targets. frontiersin.orgnih.gov

Systems biology provides the framework for integrating large-scale biological data to model the complex interactions within a biological system. nih.gov In the context of a compound like this compound, network pharmacology and systems biology approaches can be used to:

Identify Potential Targets: By analyzing the compound's structure and known activities, potential protein targets can be predicted using various computational tools and databases.

Construct "Compound-Target-Disease" Networks: These networks visually represent the interactions between the drug, its potential targets, and associated diseases or biological pathways. frontiersin.org This helps to elucidate the compound's potential mechanisms of action and identify key pathways that it may modulate. mdpi.com

The integration of network pharmacology with other computational methods like molecular docking and MD simulations provides a powerful, multi-faceted approach to understanding the complex biological activities of chemical compounds. frontiersin.org This systems-level understanding is crucial for modern drug discovery and development. nih.gov

Future Directions in R Actinodaphnine Research

The unique chemical architecture and promising biological activities of R-(-)-actinodaphnine have established it as a significant natural product in medicinal chemistry. As research progresses, several key areas are emerging that will be pivotal in fully realizing its therapeutic potential. Future investigations are expected to concentrate on refining its synthesis, uncovering new biological targets, employing sophisticated analytical methods for in-depth characterization, and using computational tools to guide experimental work.

Q & A

Q. How is R-(-)-actinodaphnine identified and characterized in natural product research?

Methodological Answer : Identification involves spectroscopic techniques (e.g., NMR, IR, MS) combined with chromatographic methods (HPLC, TLC) to confirm purity and stereochemistry. For characterization, X-ray crystallography or comparative optical rotation analysis is used to distinguish the R-enantiomer from its S-form. Data should be cross-referenced with established databases (e.g., PubChem, SciFinder) and reported in tables summarizing key spectral peaks (e.g., H-NMR δ values, MS fragmentation patterns) .

Q. What experimental approaches are used to isolate this compound from plant sources?

Methodological Answer : Isolation typically employs solvent extraction (e.g., ethanol, methanol) followed by liquid-liquid partitioning and column chromatography (silica gel, Sephadex LH-20). Researchers must optimize solvent polarity gradients and validate yields via mass balance calculations. Purity checks require triplicate HPLC runs with UV/Vis or diode-array detection. A detailed table should compare extraction efficiencies across solvents, including error margins for reproducibility .

Q. How are in vitro bioactivity assays designed to evaluate this compound’s pharmacological potential?

Methodological Answer : Assays focus on dose-response curves (e.g., IC values) for antimicrobial, anticancer, or anti-inflammatory activity. Positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only treatments) are mandatory. Data must include statistical significance (p-values, ANOVA) and address batch-to-batch variability. For transparency, report raw data in supplementary tables with standardized units (e.g., μM for concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer : Contradictions often stem from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. A meta-analysis framework should be applied:

Compile datasets from peer-reviewed studies into a comparative table, highlighting variables (e.g., pH, temperature).

Use multivariate regression to identify confounding factors.

Validate findings via independent replication under standardized protocols (e.g., OECD guidelines).

Transparency in raw data sharing and adherence to FINER criteria (Feasible, Novel, Ethical, Relevant) are critical .

Q. What strategies optimize the enantioselective synthesis of this compound to improve yield and scalability?

Methodological Answer : Enantioselective catalysis (e.g., chiral ligands in asymmetric hydrogenation) or enzymatic resolution can enhance stereochemical purity. Reaction parameters (temperature, solvent, catalyst loading) should be tested via Design of Experiments (DoE) models. Report yields, enantiomeric excess (ee%), and turnover numbers (TON) in a table comparing catalytic systems. Include scalability challenges, such as catalyst recovery costs or byproduct formation .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

Q. What methodologies validate the computational docking predictions of this compound’s binding to therapeutic targets?

Methodological Answer : Molecular docking (e.g., AutoDock Vina) requires validation via:

Co-crystallization studies (if feasible) to compare predicted vs. observed binding poses.

Site-directed mutagenesis of predicted binding residues to assess functional impact.

Surface plasmon resonance (SPR) for kinetic binding measurements (k, k).

Tabulate docking scores, binding energies, and experimental validation metrics, noting discrepancies and their implications .

Data Reporting and Ethical Considerations

- Tables : Include comparative synthesis yields, bioactivity IC values, and omics datasets. Follow journal guidelines for formatting (e.g., 3–7 tables/figures per paper) .

- Ethics : Disclose conflicts of interest and obtain permissions for reused data .

- Reproducibility : Provide raw data appendices and detailed protocols for replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.